N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a sulfonamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound “N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” contains a quinoline moiety, which is a common structural component in many bioactive compounds . Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Compounds containing a pyrrolidine ring, like this one, are known to interact with their targets in a stereo-specific manner due to the presence of chiral centers .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Quinoline and pyrrolidine moieties are found in compounds that modulate a variety of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and quinoline moiety could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
Compounds with similar structures have been found to have a variety of biological effects .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors like amino acids or through the reduction of pyrrole derivatives.
Coupling Reactions: The quinoline derivative is then coupled with a pyrrolidine derivative through nucleophilic substitution or other coupling reactions to form the intermediate.
Sulfonamide Formation: The intermediate is further reacted with sulfonyl chloride to introduce the sulfonamide linkage.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline moiety or the sulfonamide linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Sulfonyl chlorides, acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced quinoline or sulfonamide moieties.
Scientific Research Applications
N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline N-oxide and chloroquine share the quinoline moiety.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol feature the pyrrolidine ring.
Sulfonamides: Sulfonamide antibiotics like sulfamethoxazole share the sulfonamide linkage.
Uniqueness
N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is unique due to the combination of its structural features, which confer distinct biological activities and potential therapeutic applications. The presence of both quinoline and pyrrolidine moieties, along with the sulfonamide linkage, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(3-quinolin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15(25)22-17-7-9-19(10-8-17)29(26,27)24-13-12-18(14-24)28-21-11-6-16-4-2-3-5-20(16)23-21/h2-11,18H,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHIWBRDQQDIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.